molecular formula C6H7ClF2N2O2 B6178391 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2567495-82-1

1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B6178391
CAS RN: 2567495-82-1
M. Wt: 212.6
InChI Key:
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are notable for their role in the formation of natural and synthetic bioactive compounds . The difluoromethyl group (CF2H) attached to the imidazole ring could potentially enhance its hydrogen-bonding ability .


Synthesis Analysis

Difluoromethylation is a process that has seen significant advances in recent years . It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process can be achieved through various methods, including nucleophilic, electrophilic, and radical reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray diffraction . The difluoromethyl group (CF2H) in the compound could potentially form hydrogen bonds, which could influence its molecular structure .


Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively, and they can occur at various sites on a molecule, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . These reactions can be facilitated by various difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as its acid dissociation constant, log P value, and solubility . Compounds with a difluoromethyl group (CF2H) have been found to be better hydrogen-bond donors than their methylated analogues .

Mechanism of Action

While the specific mechanism of action for this compound is not available, compounds with a difluoromethyl group (CF2H) have been found to be better hydrogen-bond donors than their methylated analogues .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, hydrochloric acid, which is often used in the synthesis of such compounds, can cause severe skin burns and eye damage . Always handle chemicals with appropriate safety measures.

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and it continues to be an area of active research . Future directions could include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride involves the reaction of 2-methyl-1H-imidazole-5-carboxylic acid with difluoromethylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-methyl-1H-imidazole-5-carboxylic acid", "difluoromethylamine hydrochloride", "coupling agent (e.g. DCC or DIC)", "solvent (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-imidazole-5-carboxylic acid and coupling agent in a dry solvent (e.g. dichloromethane) and stir for 10-15 minutes.", "Step 2: Add difluoromethylamine hydrochloride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Quench the reaction by adding water and stir for an additional 30 minutes.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to yield the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain the final product as a white solid." ] }

CAS RN

2567495-82-1

Molecular Formula

C6H7ClF2N2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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